3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
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Overview
Description
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide, also known as DioxPhenMgBr, is an important reactive Grignard reagent used in organic synthesis. It’s a solution that contains 3M phenylmagnesium bromide in diethyl ether . It can act as a strong acid and Lewis acid .
Synthesis Analysis
The synthesis of this compound involves the use of Grignard reagents . It can be used to prepare 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38 . SN-38 is 7-ethyl-10-hydroxy camptothecin .Molecular Structure Analysis
The molecular formula of this compound is C9H9BrMgO2. Its molecular weight is 253.378. The IUPAC name is bromo [3- (1,3-dioxolan-2-yl)phenyl]magnesium .Chemical Reactions Analysis
As a Grignard reagent, this compound can undergo addition reaction with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical and Chemical Properties Analysis
The physical form of this compound is a solution . It is stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications
Synthesis of Aldehydes
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is utilized in the synthesis of aldehydes. An improved route for the synthesis of 2-phenyl-1,3-dioxolan from phenylmagnesium bromide and 2-alkoxy-1,3-dioxolans has been established, offering considerable yields compared to diethyl acetals from ethyl orthoformate (Houghton & Morgan, 1980).
Chelating Ortho Esters and Dithio-Ortho Esters Reactivity
This compound shows enhanced reactivity with chelating ortho esters and dithio-ortho esters towards Grignard reagents. The reactivity is substantially faster when the 2-alkoxy group acts as a chelating system for magnesium(II) (Houghton & Dunlop, 1990).
Coordination Nucleophilic Exchange
The reaction of 1,3-dioxolans with vinylmagnesium bromide (VEMB) involves coordinate nucleophilic exchange. This occurs via a cyclic mechanism involving an “acetal-magnesium bromide complex” (Trofimov et al., 1966).
Asymmetric Synthesis
It's used in the asymmetric synthesis of 2-(1,3-dioxolan-4-yl)piperidines, involving the stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines. This method was employed for the first asymmetric synthesis of dexoxadrol (Etayo et al., 2010).
Complex Formation in Reactions with Grignard Reagent
1,3-Dioxolanes convert magnesium bromide in ether solutions of ethylmagnesium bromide into insoluble associates, forming three-component complexes. The composition of these complexes varies based on reactant structure and reaction conditions (Atavin et al., 1968).
Antimycotic Properties
1-[[2-Aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles, exhibit in vitro activity against dermatophytes, yeast, and other fungi, and also show good activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Asymmetric Negishi Cross-Couplings
It plays a role in nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs. This process is significant in the synthesis of complex organic compounds (Lou & Fu, 2011).
Safety and Hazards
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is classified as a dangerous substance. It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness . It is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to react with a wide range of functional groups, including carbonyl groups in aldehydes, ketones, and esters . Therefore, the primary targets of this compound are likely to be molecules containing these functional groups.
Mode of Action
Grignard reagents, including this compound, are strong nucleophiles and bases . They can attack electrophilic carbon atoms that are present in polar bonds in molecules such as carbonyl compounds . This results in the formation of a new carbon-carbon bond, effectively adding a new carbon group to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific target molecules in the reaction. Given its reactivity with carbonyl compounds, it could potentially be involved in modifying metabolic pathways that involve these compounds .
Pharmacokinetics
As a grignard reagent, it is likely to be highly reactive and unstable, and thus unlikely to have favorable pharmacokinetic properties for drug delivery .
Result of Action
The result of the action of this compound would be the formation of a new molecule with a modified carbon skeleton . This could potentially alter the function of the target molecule, depending on the nature of the modification .
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to environmental conditions . It is typically prepared and used under anhydrous conditions, as it reacts violently with water . It also requires a polar aprotic solvent, such as diethyl ether or tetrahydrofuran, for its preparation . These factors can significantly influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKNXUZKITQST-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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